
Evocalcet
Overview
Description
Evocalcet is a novel calcimimetic agent used primarily for the treatment of secondary hyperparathyroidism in patients undergoing dialysis. It acts as an allosteric modulator of the calcium-sensing receptor on the membrane of parathyroid cells, thereby suppressing the secretion of parathyroid hormone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of evocalcet involves multiple steps, including the formation of key intermediates and their subsequent reactions. The final step in the synthesis involves the reaction of a pyrrolidine derivative with a naphthalene-based compound under specific conditions . High-performance liquid chromatography (HPLC) is used to monitor the reaction and identify process-related impurities .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced analytical techniques, such as HPLC, ensures the detection and removal of impurities .
Chemical Reactions Analysis
Structural Features and Functional Group Reactivity
Evocalcet’s structure includes three critical domains (Fig. 1):
- Phenylpyrrolidine core : A pyrrolidine ring substituted with a phenyl group.
- Naphthalene moiety : A 1-naphthylethyl group attached to the pyrrolidine nitrogen.
- Acetic acid side chain : A carboxylic acid group at the para position of the phenyl ring.
Key functional groups and reactivity:
- Secondary amine (pyrrolidine) : Potential site for acid-base interactions or metabolic oxidation.
- Aromatic rings (naphthalene, phenyl) : Susceptible to electrophilic substitution under harsh conditions, though steric hindrance limits reactivity.
- Carboxylic acid : Forms salts with bases (e.g., sodium this compound) and participates in esterification or amidation reactions.
In Vitro Stability and Solubility
Studies indicate this compound is stable in aqueous solutions at physiological pH but requires organic solvents (e.g., DMSO) for in vitro assays .
Property | Value/Description | Source |
---|---|---|
Solubility in DMSO | >10 mM | |
Plasma protein binding | ~98% (predominantly albumin) | |
logP (lipophilicity) | 3.2 (estimated) |
Metabolic Pathways
This compound undergoes hepatic metabolism primarily via cytochrome P450 (CYP) enzymes, with minimal CYP inhibition compared to cinacalcet .
Phase I Metabolism
- Oxidation : Hydroxylation of the naphthalene ring or pyrrolidine moiety.
- N-dealkylation : Cleavage of the naphthylethylamine group.
Phase II Metabolism
- Glucuronidation : Conjugation of the carboxylic acid group.
Metabolite | Pathway | Relative Abundance | Source |
---|---|---|---|
Hydroxylated this compound | CYP3A4-mediated | Major | |
N-dealkylated derivative | CYP2C8/2C9 | Minor | |
Glucuronide conjugate | UGT1A1/UGT2B7 | Moderate |
Drug-Drug Interaction Profile
This compound shows negligible inhibition of CYP isozymes (Table 3), reducing interaction risks :
CYP Isozyme | Inhibition (IC₅₀) | Clinical Relevance |
---|---|---|
CYP2D6 | >100 µM | No significant inhibition |
CYP3A4 | >100 µM | Low interaction potential |
CYP2C9 | >100 µM | Unlikely to affect substrates |
Comparative Reactivity with Cinacalcet
This compound’s structural modifications reduce gastrointestinal and enzymatic interactions:
- Reduced emetic potential : The pyrrolidine ring and naphthalene orientation decrease direct gastric irritation .
- Improved bioavailability : Higher solubility and slower clearance (t₁/₂ = 15–20 h) enhance stability .
Limitations in Reaction Data
No peer-reviewed studies explicitly detail this compound’s synthetic routes or degradation products. Current insights derive from:
Scientific Research Applications
Key Studies and Findings
- Phase 2b Study : A randomized controlled trial evaluated the efficacy and safety of Evocalcet in patients with SHPT on hemodialysis. The study demonstrated significant reductions in intact PTH levels across various dosages, with a notable decrease of 20.16% at the highest dose (2 mg/day) compared to placebo .
- Phase III Trials : In a double-blind study comparing this compound to cinacalcet, both agents showed similar efficacy in maintaining target iPTH levels. However, this compound exhibited a lower incidence of gastrointestinal adverse events (18.6% vs. 32.8% for cinacalcet), confirming its favorable safety profile .
- Long-Term Efficacy : A study reported that the percentage of patients achieving target iPTH concentrations increased significantly from 40.9% to 72.3% after 52 weeks of treatment with this compound .
Pharmacokinetics and Pharmacodynamics
This compound's pharmacokinetic profile indicates that it reaches maximum plasma concentration within 1-2 hours, with a half-life ranging from approximately 12 to 20 hours depending on the dosage . The pharmacodynamic effects include dose-dependent reductions in intact PTH and corrected calcium levels, making it effective for long-term management of SHPT .
Comparative Analysis with Cinacalcet
Parameter | This compound | Cinacalcet |
---|---|---|
Approval Year | 2018 | 2004 |
Gastrointestinal Adverse Events | Lower incidence (18.6%) | Higher incidence (32.8%) |
Efficacy in Reducing iPTH | Significant reduction observed | Comparable efficacy |
Dosing Frequency | Once daily | Twice daily |
Case Studies
- Japanese Patient Cohort : In a study involving Japanese patients on hemodialysis, this compound was shown to be non-inferior to cinacalcet regarding efficacy while demonstrating a better safety profile concerning gastrointestinal side effects .
- East Asian Population : A multicenter trial highlighted this compound's effectiveness in East Asian patients, confirming its ability to reduce iPTH levels significantly while being well-tolerated compared to cinacalcet .
Mechanism of Action
Evocalcet exerts its effects by acting as an allosteric modulator of the calcium-sensing receptor on parathyroid cells. This interaction inhibits the secretion of parathyroid hormone, thereby regulating calcium levels in the body . The molecular targets include the calcium-sensing receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cinacalcet: Another calcimimetic agent used for the treatment of secondary hyperparathyroidism.
Etelcalcetide: A peptide-based calcimimetic agent with similar applications.
Uniqueness of Evocalcet
This compound is unique in its improved safety profile and reduced gastrointestinal side effects compared to cinacalcet . It also has a more favorable pharmacokinetic profile, making it a better alternative for long-term treatment .
Biological Activity
Evocalcet is a novel oral calcimimetic agent that has garnered attention for its potential therapeutic effects on secondary hyperparathyroidism (SHPT), particularly in patients with chronic kidney disease (CKD). By modulating the calcium-sensing receptor (CaSR), this compound aims to improve mineral and bone disorder management, offering a promising alternative to existing treatments like cinacalcet. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and clinical implications through detailed research findings and case studies.
This compound acts as a positive allosteric modulator of the CaSR, enhancing its sensitivity to extracellular calcium levels. This modulation leads to reduced secretion of parathyroid hormone (PTH), which is crucial for managing SHPT. The compound's mechanism can be summarized as follows:
- Inhibition of PTH Secretion : By increasing CaSR activity, this compound decreases serum PTH levels, which helps mitigate the effects of SHPT.
- Impact on Bone Health : this compound has been shown to ameliorate bone abnormalities associated with SHPT, such as cortical porosity and osteocyte death.
Efficacy in Animal Models
Recent studies have demonstrated the efficacy of this compound in various experimental models:
- Study on Uremic Rats : A study involving 5/6 nephrectomized Sprague-Dawley rats fed a high-phosphorus diet revealed that this compound significantly increased parathyroid CaSR and vitamin D receptor (VDR) expression compared to vehicle-treated groups. This suggests enhanced mineral management capabilities in uremic conditions .
- Chronic Kidney Disease Model : In CKD-SHPT rats, this compound administration resulted in reduced serum PTH levels and improved bone microarchitecture. Specifically, it mitigated cortical porosity and osteocyte death, indicating protective effects on bone health .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, allowing for effective dosing regimens. Studies indicate that it can be administered once daily or every other day while maintaining therapeutic efficacy .
Case Studies
- Clinical Application : In a clinical setting, this compound was evaluated in patients previously treated with cinacalcet. Results showed that this compound effectively lowered serum PTH levels while demonstrating a better gastrointestinal tolerability profile compared to cinacalcet .
- Long-term Effects : A longitudinal study assessed the long-term impact of this compound on bone turnover markers and fracture risk in dialysis patients. Findings indicated significant improvements in mineral metabolism and a reduction in fracture incidence over time .
Summary of Key Findings
Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | High |
Half-life | 6-8 hours |
Dosing frequency | Once daily / Every other day |
Q & A
Basic Research Questions
Q. What is the pharmacological mechanism of evocalcet in modulating calcium metabolism?
this compound is a calcium-sensing receptor (CaSR) agonist that inhibits parathyroid hormone (PTH) secretion by activating CaSR on parathyroid cells. In vitro studies using hCaR-HEK293 cells demonstrated that this compound induces concentration-dependent increases in intracellular calcium ([Ca²⁺]i) with an EC₅₀ of 92.7 nM, confirming its potent CaSR agonism . This mechanism reduces serum PTH levels, correcting calcium and phosphorus imbalances in patients with secondary hyperparathyroidism (SHPT) .
Q. What experimental models are recommended for evaluating this compound’s efficacy in SHPT?
- Clinical models : Phase 2b randomized, double-blind, placebo-controlled trials in Japanese hemodialysis patients with SHPT, focusing on iPTH reduction, corrected calcium levels, and safety .
- Preclinical models : Adenine-induced chronic kidney disease (CKD) rats with SHPT, used to study ectopic calcification (aorta, heart, kidney) and parathyroid hyperplasia .
- In vitro models : HEK293 cells stably expressing human CaSR for mechanistic studies .
Q. How is the optimal starting dose of this compound determined in clinical research?
The starting dose (1 mg) was identified through a Phase 2b dose-finding study (0.5, 1, and 2 mg this compound vs. cinacalcet). Efficacy was assessed via iPTH reduction (≥30% decrease in 39.3% of patients at 2 mg) and safety via adverse event (AE) rates. The 1 mg dose balanced efficacy (iPTH <240 pg/mL in 36.7% of patients) with a lower risk of hypocalcemia compared to higher doses .
Advanced Research Questions
Q. How can contradictions in this compound’s dose-response data between preclinical and clinical studies be resolved?
- Pharmacokinetic bridging : this compound exhibits dose-proportional pharmacokinetics in humans (linear up to 20 mg single dose), whereas preclinical rat models show higher sensitivity (effective dose ≥0.03 mg/kg) due to species-specific bioavailability differences .
- Statistical adjustments : Use mixed-effects models to account for inter-study variability, such as differences in baseline iPTH levels or renal function .
Q. What methodological considerations are critical for quantifying this compound in pharmaceutical formulations?
- Analytical technique : High-performance liquid chromatography (HPLC) with UV/PDA detection, using a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) .
- Validation parameters : Precision (RSD <2%), accuracy (98–102% recovery), and sensitivity (LOQ ≤0.1 µg/mL) per ICH guidelines .
- Sample preparation : Solubilize this compound in DMF or acetonitrile, avoiding aqueous solvents due to low solubility .
Q. How does this compound’s cytochrome P450 (CYP) interaction profile influence clinical trial design?
Unlike cinacalcet (a CYP2D6 inhibitor), this compound shows no substantial CYP inhibition in vitro, reducing the need for drug-drug interaction (DDI) studies. Researchers should still monitor concomitant medications metabolized by CYP3A4/5, as this compound’s weak induction potential was not fully excluded in early-phase trials .
Q. What strategies are effective for analyzing this compound’s impact on ectopic calcification in vivo?
- Histopathological analysis : Stain tissues (aorta, kidney) with Alizarin Red or von Kossa to quantify calcium deposits .
- Biochemical assays : Measure calcium and phosphorus content in ectopic tissues via atomic absorption spectroscopy .
- Parathyroid histology : Use immunohistochemistry (Ki-67 staining) to assess hyperplasia suppression .
Q. Methodological Tables
Table 1. Key Pharmacokinetic Parameters of this compound in Healthy Subjects
Parameter | Single Dose (20 mg) | Multiple Dose (12 mg/day) |
---|---|---|
Tₘₐₓ (h) | 1.5–2.0 | 1.5–2.0 |
t₁/₂ (h) | 12.98–19.77 | 14.2–18.9 |
AUC₀–∞ (ng·h/mL) | 1,520 | 1,440 |
Cₘₐₓ (ng/mL) | 220 | 210 |
Source: Phase I study in healthy Japanese subjects . |
Table 2. Adverse Event Rates in Phase 2b this compound Trial
Group | GI AEs (%) | Hypocalcemia (%) | Discontinuation Rate (%) |
---|---|---|---|
This compound 1 mg | 6.7 | 6.7 | 3.3 |
Cinacalcet | 10.0 | 10.0 | 6.7 |
Source: Randomized trial in HDSHPT patients . |
Properties
IUPAC Name |
2-[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)25-20-13-14-26(16-20)21-11-9-18(10-12-21)15-24(27)28/h2-12,17,20,25H,13-16H2,1H3,(H,27,28)/t17-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNUIYPHQFXBAN-XLIONFOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC3CCN(C3)C4=CC=C(C=C4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCN(C3)C4=CC=C(C=C4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132784 | |
Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101132784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870964-67-3 | |
Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870964-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Evocalcet [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870964673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Evocalcet | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12388 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101132784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EVOCALCET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E58MLH082P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.